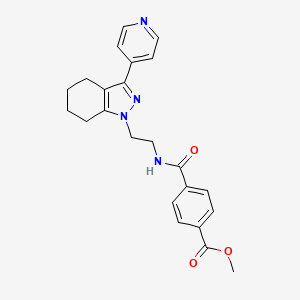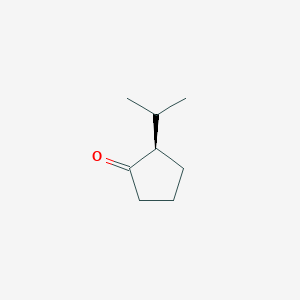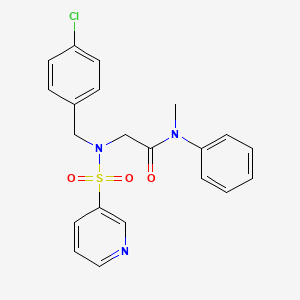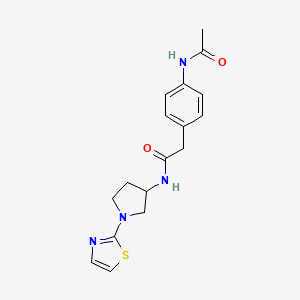
methyl 4-((2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)carbamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a pyridine ring, an indazole ring, and a benzoate ester. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would contain a pyridine ring (a six-membered ring with one nitrogen atom), an indazole ring (a fused six-membered and five-membered ring containing two nitrogen atoms), and a benzoate ester (a benzene ring attached to an ester group) .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyridine and indazole rings might be involved in aromatic substitution reactions, while the ester group could undergo hydrolysis or transesterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the pyridine and indazole rings might make the compound relatively stable and resistant to oxidation. The benzoate ester could make the compound more polar, which might affect its solubility in different solvents .Scientific Research Applications
- The compound’s arrangement within layered structures, such as zirconium 4-sulfophenylphosphonate, has been studied using molecular simulation methods . These materials show potential for nonlinear optical applications due to their dense hydrogen bonding network and interactions with host layers. Researchers have calculated the dipole moments of the compound and its derivatives (3-methyl and 3-nitro forms) to explore their suitability for non-linear optical devices.
- Some derivatives of this compound exhibit promising anti-fibrotic activities. For instance, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate have shown better activity than Pirfenidone, a known anti-fibrotic drug . These findings suggest potential therapeutic applications in treating fibrosis-related conditions.
- Although structurally characterized primarily as its piperazin-1-ium salt (mesylate, picrate, citrate, fumarate, or malonate), this compound has relevance in leukemia treatment. Imatinib, a widely used therapeutic agent for leukemia, specifically inhibits tyrosine kinases. Further research could explore the compound’s potential in this context .
- Incorporating push–pull chromophores (like this compound) into layered inorganic materials is an active area of research. These host carriers can transfer optical nonlinearity from the molecular level to macroscopic activity. Intercalation into clays, silicates, and layered metal oxalates has been successful, opening avenues for applications in optoelectronics and photonics .
Nonlinear Optics and Electro-Optic Materials
Anti-Fibrotic Agents
Leukemia Treatment
Layered Inorganic Host Carriers
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 4-[2-(3-pyridin-4-yl-4,5,6,7-tetrahydroindazol-1-yl)ethylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-30-23(29)18-8-6-17(7-9-18)22(28)25-14-15-27-20-5-3-2-4-19(20)21(26-27)16-10-12-24-13-11-16/h6-13H,2-5,14-15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENIYDOCXBKNKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCCN2C3=C(CCCC3)C(=N2)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-((2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)carbamoyl)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2590628.png)
![N-Methyl-N-[[1-methyl-5-(trifluoromethyl)imidazol-2-yl]methyl]prop-2-enamide](/img/structure/B2590629.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2590630.png)


![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2590638.png)
![2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2590640.png)
![5-{[(4-Ethoxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B2590641.png)


![1-(4-chlorophenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B2590645.png)


